molecular formula C6H10O4S B14657917 2-(Ethylsulfanyl)butanedioic acid CAS No. 44978-42-9

2-(Ethylsulfanyl)butanedioic acid

Cat. No.: B14657917
CAS No.: 44978-42-9
M. Wt: 178.21 g/mol
InChI Key: QLONCKJHVAADQN-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)butanedioic acid is an organic compound with the molecular formula C6H10O4S It is a derivative of butanedioic acid (succinic acid) where one of the hydrogen atoms is replaced by an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylsulfanyl)butanedioic acid can be synthesized through several methods:

    Alkylation of Succinic Acid: One common method involves the alkylation of succinic acid with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.

    Thioesterification: Another method involves the thioesterification of butanedioic acid with ethylthiol, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)butanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)butanedioic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins, altering their activity and function.

    Pathways Involved: It may affect metabolic pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic Acid (Succinic Acid): A dicarboxylic acid with similar structural features but lacking the ethylsulfanyl group.

    2-(Methylsulfanyl)butanedioic Acid: A similar compound where the ethyl group is replaced by a methyl group.

Uniqueness

2-(Ethylsulfanyl)butanedioic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

44978-42-9

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

2-ethylsulfanylbutanedioic acid

InChI

InChI=1S/C6H10O4S/c1-2-11-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

QLONCKJHVAADQN-UHFFFAOYSA-N

Canonical SMILES

CCSC(CC(=O)O)C(=O)O

Origin of Product

United States

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